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molecular formula C10H9NO B010661 6-Quinolinylmethanol CAS No. 100516-88-9

6-Quinolinylmethanol

Cat. No. B010661
M. Wt: 159.18 g/mol
InChI Key: YQEJIIUSNDZIGO-UHFFFAOYSA-N
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Patent
US04734407

Procedure details

59.5 g (0.296 mole) of ethyl quinoline-6-carboxylate are stirred in 970 ml of ether at -70° C. with 750 ml (0.9 mole) of diisobutylaluminum hydride (DIBAL, 20% strength in toluene, 1.2 molar) overnight. The temperature is then allowed to rise to -35° C. and 310 ml of sodium chloride solution are added, whereupon the temperature slowly comes to 20° C. The mixture is stirred at 20° C. for 3 hours and the aluminum hydroxide is filtered off with suction and rinsed with ether/ethyl acetate. The organic phase is washed with 100 ml of sodium chloride solution, dried over Na2SO4 and evaporated. Crude yield: 40 g
Quantity
59.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Quantity
970 mL
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11](OCC)=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[H-].C([Al+]CC(C)C)C(C)C.[Cl-].[Na+]>CCOCC>[OH:12][CH2:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:1]=[CH:2][CH:3]=[CH:4]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
59.5 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C(=O)OCC
Name
Quantity
750 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
970 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
310 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 20° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to -35° C.
CUSTOM
Type
CUSTOM
Details
slowly comes to 20° C
FILTRATION
Type
FILTRATION
Details
the aluminum hydroxide is filtered off with suction
WASH
Type
WASH
Details
rinsed with ether/ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with 100 ml of sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OCC=1C=C2C=CC=NC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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